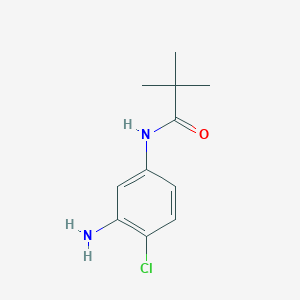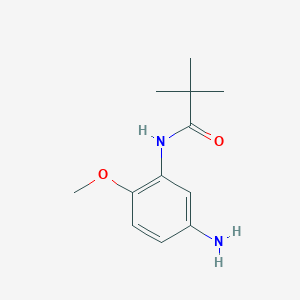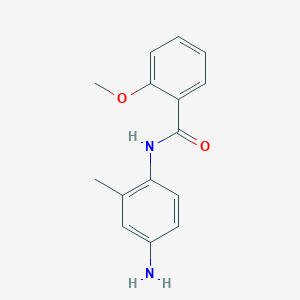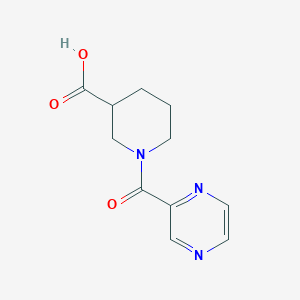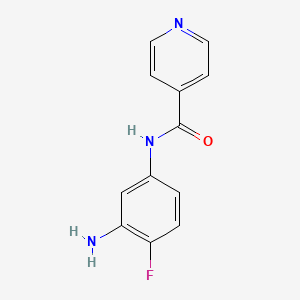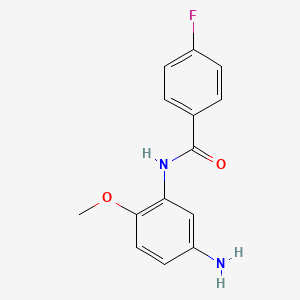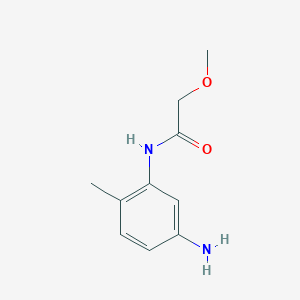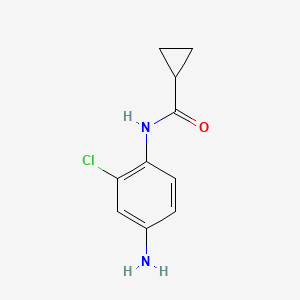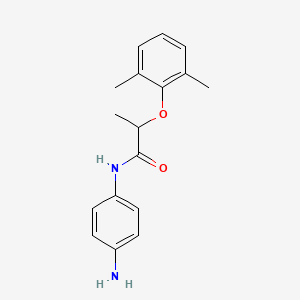
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, also known as 4-AP, is a synthetic molecule that has been studied for its potential medical applications. It is a small molecule that has been found to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and neuroprotective properties. 4-AP has also been studied for its potential use in laboratory experiments, as it can be used to measure the effects of various drugs on the body.
科学的研究の応用
Glucocorticoid Receptor Modulation
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide derivatives have been explored as novel glucocorticoid receptor modulators. Research by Yang et al. (2010) identified derivatives that showed promising agonist activity in GR-mediated transrepression assays with reduced activity in transactivation assays. These derivatives exhibited anti-inflammatory activity comparable to prednisolone in certain models, with decreased side effects related to blood glucose and hepatic tyrosine aminotransferase expression (Yang et al., 2010).
Antibacterial Activity
Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, including compounds structurally related to N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide. These compounds showed good antibacterial activity against various pathogens, indicating their potential application in developing new antibacterial agents (Tumosienė et al., 2012).
α₁-Adrenoceptor Antagonist Properties
Research on α₁-adrenoceptor antagonists, including compounds similar to N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, has been conducted by Xi et al. (2011). These studies involved the design and synthesis of analogs to improve antihypertensive activities and pharmacokinetic profiles, demonstrating potential clinical applications in treating hypertension and related cardiovascular conditions (Xi et al., 2011).
Cytotoxic Evaluation in Cancer Research
Gomez-Monterrey et al. (2011) investigated acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, related to N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, for their cytotoxic effects in various cancer cell lines. These compounds showed efficacy in cell lines resistant to traditional treatments, suggesting potential application in cancer therapy (Gomez-Monterrey et al., 2011).
特性
IUPAC Name |
N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)16(11)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAATYLLBVQZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


